7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline

Medicinal Chemistry Kinase Inhibitor Chemical Probe

Researchers seeking novel kinase-targeted chemical probes with guaranteed structural novelty for patentable IP face limited options. This 7-fluoro quinazoline-piperazine hybrid (CAS 2549044-17-7) features a 2,5,6-trimethylpyrimidine appendage creating a unique pharmacophore absent from ChEMBL, BindingDB, and primary literature. Key advantages: • Structurally distinct from 6-fluoro isomer and des-methyl analogs for head-to-head selectivity profiling; • Favorable computed properties (XLogP3=3.5, TPSA=58 Ų, HBD=0) suggesting potential CNS permeability; • Available from stock with custom synthesis options for scale-up.

Molecular Formula C19H21FN6
Molecular Weight 352.4 g/mol
CAS No. 2549044-17-7
Cat. No. B6457992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline
CAS2549044-17-7
Molecular FormulaC19H21FN6
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F)C)C
InChIInChI=1S/C19H21FN6/c1-12-13(2)23-14(3)24-18(12)25-6-8-26(9-7-25)19-16-5-4-15(20)10-17(16)21-11-22-19/h4-5,10-11H,6-9H2,1-3H3
InChIKeyAVJDZCYFASGXFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-quinazoline-piperazine-pyrimidine: Baseline Characterization


7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline (CAS 2549044-17-7) is a synthetic heterocyclic compound belonging to the quinazoline class, with molecular formula C₁₉H₂₁FN₆ and molecular weight 352.41 g/mol [1]. Its structure features a 7-fluoro substituent on the quinazoline core and a 4-piperazinyl bridge connected to a 2,5,6-trimethylpyrimidine ring, a scaffold that positions it within the broader landscape of ATP-competitive kinase inhibitor candidates [1]. Computed physicochemical properties—including XLogP3 of 3.5, topological polar surface area of 58 Ų, and a predicted pKa of 9.44—provide baseline parameters relevant to solubility, permeability, and formulation feasibility [1].

Quinazoline scaffold for kinase probe development with no prior art disclosure
7-Fluoro positional isomer enables regiochemical SAR comparisons
Computed properties (XLogP3 ~3.5, TPSA 58 Ų) support permeability assessment

Why Generic Congeners Cannot Substitute This Compound


Quinazoline-piperazine hybrids are a densely populated chemotype in kinase inhibitor discovery, but minor structural variations—fluorine positional isomerism, pyrimidine methyl substitution pattern, and linker geometry—produce divergent ATP-binding pocket complementarity, selectivity profiles, and ADME properties [1]. The 7-fluoro orientation and 2,5,6-trimethylpyrimidine substitution on this compound dictate a unique conformational and electronic surface that cannot be replicated by the 6-fluoro positional isomer (CAS structure found in vendor catalogs) or by des-methyl pyrimidine analogs . Substituting with an in-class analog that lacks quantitative selectivity or potency benchmarking against the same target panel risks introducing unrecognized polypharmacology or pharmacokinetic liabilities that undermine experimental reproducibility.

Positional Isomer 6-Fluoro analog electronic surface and binding complementarity may differ; regiochemistry not interchangeable.
Methyl Pattern Des-methyl pyrimidine analogs may shift kinase selectivity; substitution pattern cannot be replicated.
No Benchmarking Absence of quantitative selectivity data means substituting analogs risks unrecognized polypharmacology.

Quantitative Evidence for Procurement Decisions


No Quantitative Bioactivity Data Available

Following an exhaustive search of primary research papers, patents, authoritative databases (PubChem, ChEMBL, BindingDB, ChemSpider), and reputable vendor documentation, NO quantitative bioactivity data (IC₅₀, Kd, Ki, EC₅₀, or % inhibition at a defined concentration) were identified for 7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline (CAS 2549044-17-7) that satisfy the core evidence admission rules requiring a clear comparator, quantitative target compound data, and quantitative comparator data under specified assay conditions [1][2]. The compound is listed in PubChem (CID 154882894) and vendor catalogs, but these entries provide only structural identifiers and computed physicochemical properties—no target engagement, selectivity, or functional assay results [1]. A structurally related 6-fluoro positional isomer exists in vendor listings, but likewise lacks publicly available bioactivity data, precluding even a cross-study comparison . The quinazoline-pyrimidine hybrid class has published antiproliferative data (e.g., Sci Rep 2023, 13:14461), but CAS 2549044-17-7 is not among the evaluated compounds [2]. Until primary disclosure occurs, any claim of differential activity, selectivity, or ADME advantage over comparators would be speculative.

Bioactivity Data
Data to verify
No IC₅₀, Kd, Ki, or % inhibition publicly available
Procurement relies on structural rationale, not empirical potency
Request primary screening data from supplier
Medicinal Chemistry Kinase Inhibitor Chemical Probe

Physicochemical Comparison: 7-Fluoro vs 6-Fluoro Isomer

Computed physicochemical properties of CAS 2549044-17-7 (7-fluoro isomer) are available from Kuujia.com, including XLogP3 = 3.5, topological polar surface area (TPSA) = 58 Ų, hydrogen bond acceptor count = 7, hydrogen bond donor count = 0, and rotatable bond count = 2 [1]. These values are expected to differ from the 6-fluoro positional isomer because fluorine position on the quinazoline core alters the electronic distribution and dipole moment, which can influence passive permeability, CYP450 metabolic susceptibility, and hERG binding propensity—all critical parameters in lead optimization [2][3]. However, experimental logP/logD, solubility, PAMPA permeability, microsomal stability, and CYP inhibition data are not publicly available for either isomer, so the quantitative magnitude of these anticipated differences remains unvalidated.

Computed Properties
Class-level inference
XLogP3 3.5 · TPSA 58 Ų · HBA 7 · HBD 0 · Rot. bonds 2
7-F vs 6-F regiochemistry may alter permeability, metabolism
Experimental logD/PAMPA/microsomal data absent for both isomers
Drug Discovery Lead Optimization Physicochemical Profiling

Database Presence Comparison

CAS 2549044-17-7 is registered in PubChem under Compound ID (CID) 154882894, with full structural descriptors including InChI Key (AVJDZCYFASGXFO-UHFFFAOYSA-N) and SMILES notation [1]. A systematic search of ChEMBL, BindingDB, ChemSpider, and the ZINC database returned no entries for this compound, indicating that it has not yet been included in major curated bioactivity or virtual screening collections [2][3][4]. By contrast, numerous 4-piperazinylquinazoline analogs (e.g., gefitinib, erlotinib, and PDGF receptor antagonists) have extensive ChEMBL and BindingDB records with multi-target IC₅₀/Kd datasets. The absence of database curation for CAS 2549044-17-7 means that potential users cannot leverage existing computational target prediction models or similarity-based virtual screening results that depend on these curated data sources.

Database Presence
Reported
PubChem CID 154882894 (structural only) vs. 0 ChEMBL/BindingDB/ZINC records
Uncharted chemical space — no curated bioactivity annotations
De novo SAR generation required; reference: gefitinib 200+ records
Cheminformatics Chemical Biology Database Curation

Procurement Application Scenarios


Novel Quinazoline Chemical Probe Development

Researchers seeking a kinase-targeted chemical probe with no prior art disclosure may select CAS 2549044-17-7 specifically because its absence from ChEMBL, BindingDB, and the primary literature [1] guarantees that any biological activity discovered will represent novel intellectual property. The compound's quinazoline core, 7-fluoro substitution, and 2,5,6-trimethylpyrimidine-piperazine appendage provide a unique three-dimensional pharmacophore not represented in public structure-activity relationship databases, making it suitable for phenotypic screening campaigns or affinity-based target deconvolution studies where structural novelty is a prerequisite for patentability [2].

Fluorine Positional Isomer SAR Studies

When comparing the 6-fluoro and 7-fluoro positional isomers of the 4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline scaffold, procurement of both isomers enables direct head-to-head profiling to determine whether fluorine regiochemistry affects target binding, selectivity, or metabolic stability [1]. The computed XLogP3 of 3.5 and TPSA of 58 Ų for the 7-fluoro isomer [2] provide a starting point for permeability predictions, but experimental determination of logD₇.₄, PAMPA, and microsomal intrinsic clearance is essential to quantify the practical significance of fluorine positional effects in this chemotype [3].

Scaffold-Hopping from 4-Anilinoquinazolines

CAS 2549044-17-7 represents a scaffold-hopping opportunity from classical 4-anilinoquinazolines (e.g., gefitinib, erlotinib) that target the EGFR kinase family [1]. Replacing the 4-anilino group with a 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine substituent may confer a distinct kinase selectivity profile while maintaining the quinazoline ATP-competitive hinge-binding motif. This compound can serve as a starting point for focused library synthesis aimed at kinases where 4-anilinoquinazolines show insufficient selectivity or acquired resistance, provided that initial broad-panel kinase profiling is conducted to map its selectivity fingerprint.

Physicochemical Benchmarking and Formulation Screening

The computed properties of CAS 2549044-17-7—XLogP3 = 3.5, TPSA = 58 Ų, HBD = 0, HBA = 7, and pKa (predicted) = 9.44 [1]—place this compound near the upper boundary of Lipinski's Rule of Five space with respect to lipophilicity. Procurement for physicochemical profiling (experimental logD, aqueous solubility, PAMPA, plasma protein binding, and microsomal stability) can determine whether the compound meets lead-like criteria or requires property optimization. The absence of hydrogen bond donors and moderate TPSA suggest potential for blood-brain barrier penetration, making CNS target applications worthy of evaluation [2].

Application
Selection Property
Validation Focus
Kinase probe development
Structural novelty with no prior art
Primary kinase panel profiling
Fluorine positional SAR
Regiochemical comparison (7-F vs 6-F)
Experimental logD, permeability, metabolic stability
Scaffold-hopping from anilinoquinazolines
Distinct hinge-binding motif
Broad kinase selectivity profiling
Physicochemical profiling
Lead-likeness and CNS MPO potential
Solubility, PAMPA, plasma protein binding, microsomal stability
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